molecular formula C18H20ClN5O4 B4358911 {1-[(2-CHLORO-4-NITROPHENOXY)METHYL]-1H-PYRAZOL-3-YL}[HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL]METHANONE

{1-[(2-CHLORO-4-NITROPHENOXY)METHYL]-1H-PYRAZOL-3-YL}[HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL]METHANONE

Cat. No.: B4358911
M. Wt: 405.8 g/mol
InChI Key: ZRBWGSFWOMJACR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{1-[(2-CHLORO-4-NITROPHENOXY)METHYL]-1H-PYRAZOL-3-YL}[HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL]METHANONE is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[(2-CHLORO-4-NITROPHENOXY)METHYL]-1H-PYRAZOL-3-YL}[HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL]METHANONE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazole ring, the introduction of the chloro and nitro groups, and the final coupling with octahydropyrrolo[1,2-a]pyrazine. Common reagents used in these steps include chlorinating agents, nitrating agents, and coupling reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

{1-[(2-CHLORO-4-NITROPHENOXY)METHYL]-1H-PYRAZOL-3-YL}[HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL]METHANONE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine.

    Reduction: The chloro group can be substituted with other nucleophiles.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution of the chloro group can yield various substituted pyrazole derivatives.

Scientific Research Applications

{1-[(2-CHLORO-4-NITROPHENOXY)METHYL]-1H-PYRAZOL-3-YL}[HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL]METHANONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a drug candidate due to its unique structure and biological activity.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of {1-[(2-CHLORO-4-NITROPHENOXY)METHYL]-1H-PYRAZOL-3-YL}[HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL]METHANONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-({1-[(2-bromo-4-nitrophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)octahydropyrrolo[1,2-a]pyrazine
  • 2-({1-[(2-chloro-4-aminophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)octahydropyrrolo[1,2-a]pyrazine

Uniqueness

{1-[(2-CHLORO-4-NITROPHENOXY)METHYL]-1H-PYRAZOL-3-YL}[HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL]METHANONE is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl-[1-[(2-chloro-4-nitrophenoxy)methyl]pyrazol-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN5O4/c19-15-10-13(24(26)27)3-4-17(15)28-12-23-7-5-16(20-23)18(25)22-9-8-21-6-1-2-14(21)11-22/h3-5,7,10,14H,1-2,6,8-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRBWGSFWOMJACR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CCN2C1)C(=O)C3=NN(C=C3)COC4=C(C=C(C=C4)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{1-[(2-CHLORO-4-NITROPHENOXY)METHYL]-1H-PYRAZOL-3-YL}[HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL]METHANONE
Reactant of Route 2
Reactant of Route 2
{1-[(2-CHLORO-4-NITROPHENOXY)METHYL]-1H-PYRAZOL-3-YL}[HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL]METHANONE
Reactant of Route 3
{1-[(2-CHLORO-4-NITROPHENOXY)METHYL]-1H-PYRAZOL-3-YL}[HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL]METHANONE
Reactant of Route 4
Reactant of Route 4
{1-[(2-CHLORO-4-NITROPHENOXY)METHYL]-1H-PYRAZOL-3-YL}[HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL]METHANONE
Reactant of Route 5
Reactant of Route 5
{1-[(2-CHLORO-4-NITROPHENOXY)METHYL]-1H-PYRAZOL-3-YL}[HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL]METHANONE
Reactant of Route 6
Reactant of Route 6
{1-[(2-CHLORO-4-NITROPHENOXY)METHYL]-1H-PYRAZOL-3-YL}[HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL]METHANONE

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